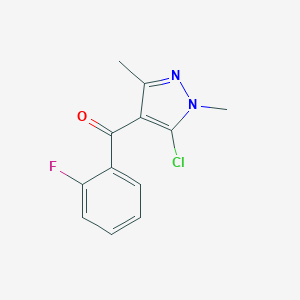

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Vue d'ensemble

Description

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H10ClFN2O. This compound is notable for its role as an intermediate in the synthesis of zolazepam, a tranquilizer used in veterinary medicine . The structure of this compound includes a pyrazole ring substituted with chlorine and methyl groups, and a fluorophenyl group attached to a methanone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone typically involves the following steps :

Chlorination of 1,3-dimethyl-5-pyrazolone: This step involves the chlorination of 1,3-dimethyl-5-pyrazolone to produce 5-chloro-1,3-dimethylpyrazole.

Acylation Reaction: The chlorinated pyrazole is then acylated using 2-fluorobenzoyl chloride to form the target compound.

The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to handle large volumes of reactants and products.

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Reactions

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (IV) is a critical intermediate in synthesizing zolazepam, a veterinary tranquilizer. Its primary reactions involve acylative chlorination and intermolecular cyclization , as outlined below:

Acylation of 1,3-Dimethyl-5-pyrazolone (I)

-

Reaction : 1,3-Dimethyl-5-pyrazolone (I) undergoes C-acylation with 2-fluorobenzoyl chloride (II) in 1,4-dioxane under reflux (18 hours) with Ca(OH)₂ as a catalyst .

-

Product : (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (III) forms in 63% yield .

-

Key Side Reaction : Partial hydrolysis of II produces 2-fluorobenzoic acid , requiring careful solvent drying to minimize byproducts .

Chlorination of Intermediate III

-

Reagent : Phosphorus oxychloride (POCl₃) at 100°C for 6 hours .

-

Product : Target compound IV is obtained in 70% yield , with 2% tricyclic side product (V) .

-

Side Reaction : Intermolecular cyclization of III forms 1,3-dimethylchromeno[2,3-c]pyrazol-4(1H)-one (V) via OH/fluorophenyl interaction (Scheme 6) .

Chlorination Efficiency

| Condition | Temperature (°C) | Time (h) | Yield of IV (%) | Side Product V (%) |

|---|---|---|---|---|

| POCl₃ (excess) | 100 | 6 | 70 | 2 |

| POCl₃ (RT) | 25 | 72 | 45 | 5 |

Tautomerism Impact

-

Keto-Enol Tautomerism in III influences reactivity:

-

13C NMR Evidence : Downfield shift of C9 (173.39 ppm in IV vs. 172.3 ppm in I) confirms successful chlorination .

Tricyclic Byproduct (V)

-

Formation Mechanism : Nucleophilic attack by OH-group on adjacent fluorophenyl carbon (Scheme 6) .

-

Detection : GC-MS (m/z 212, 214) and 1H NMR (δ 7.20–7.50 ppm) .

Hydrolysis of 2-Fluorobenzoyl Chloride

-

Residual water in dioxane generates 2-fluorobenzoic acid , reduced via solvent drying over sodium wire .

Derivatization and Functionalization

-

Amination : IV can be methylaminated to produce 5-amino derivatives , precursors for zolazepam .

-

Acylation : Reaction with bromoacetyl bromide yields intermediates for diazepinone cyclization .

Spectroscopic Characterization

-

1H NMR (IV, CDCl₃) : δ 2.04 (s, 3H, CH₃), 3.66 (s, 3H, N-CH₃), 7.17–7.57 (m, 4H, Ar-H) .

-

GC-MS (IV) : m/z 252 [M]⁺, fragments at 198 (Cl loss), 154 (F-phenyl cleavage) .

Thermal Stability

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone exhibits significant anticancer activity. Studies have explored its mechanism of action against various cancer cell lines, demonstrating its potential to inhibit cell proliferation and induce apoptosis. For instance, it has been shown to target specific signaling pathways involved in cancer progression.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been a focal point in these studies.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes related to inflammatory pathways, which could have implications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of PD 86683 on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. This suggests potential for development as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at low concentrations, indicating its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone itself is not well-documented, as it is primarily an intermediate. its derivative, zolazepam, acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to sedative, anxiolytic, and muscle relaxant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(4-fluorophenyl)methanone

- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone

- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these substituents can affect the compound’s interaction with biological targets and its overall pharmacological profile .

Activité Biologique

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, often referred to as PD 86683, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride. This process yields the target compound with a reported yield of approximately 82% under optimized conditions. Characterization techniques such as NMR and GC-MS are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

The proposed mechanism by which this compound exerts its biological effects includes interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of both chloro and fluorine substituents enhances its reactivity and binding affinity to target enzymes.

Case Studies

Several case studies have explored the pharmacological profiles of pyrazole derivatives similar to this compound:

- Antipsychotic Activity : A related compound exhibited antipsychotic-like effects in behavioral tests without significant binding to dopamine receptors, suggesting a novel mechanism distinct from traditional antipsychotics .

- Cytotoxicity Studies : In a comparative study involving various pyrazole derivatives, compounds structurally related to this compound showed promising results against HepG2 and HCT116 cell lines with IC50 values ranging from 0.95 nM to 3.3 µM .

Propriétés

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O/c1-7-10(12(13)16(2)15-7)11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVXRSPVNINUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605055 | |

| Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29938-71-4 | |

| Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.